3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde
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Overview
Description
3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde is an organic compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . This compound is characterized by the presence of a methoxy group, a phenylprop-2-enyl group, and a benzaldehyde moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with cinnamyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Scientific Research Applications
3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde can be compared with other similar compounds, such as:
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Both compounds contain a methoxybenzaldehyde moiety, but vanillin lacks the phenylprop-2-enyl group.
Cinnamaldehyde (3-phenylprop-2-enal): This compound contains the phenylprop-2-enyl group but lacks the methoxybenzaldehyde moiety.
Eugenol (4-allyl-2-methoxyphenol): Eugenol contains a methoxy group and a phenylprop-2-enyl group but differs in the position of the functional groups and the presence of a hydroxyl group.
Properties
IUPAC Name |
3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-17-12-15(13-18)9-10-16(17)20-11-5-8-14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXQHLPIQXZKGE-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=O)OC/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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